N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Description
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (CAS: 82626-73-1) is an imidazopyridine-acetamide derivative characterized by a 6-chloro substituent on the imidazo[1,2-a]pyridine core, a 4-chlorophenyl group at position 2, and an acetamide (-NHCOCH₃) moiety at position 3 . This compound is structurally related to Alpidem, a withdrawn anxiolytic agent, but differs in the substitution pattern of the acetamide group. While Alpidem features N,N-dipropylacetamide, the unsubstituted acetamide in this compound may influence its pharmacokinetic and toxicological profiles .
Properties
Molecular Formula |
C15H11Cl2N3O |
|---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C15H11Cl2N3O/c1-9(21)18-15-14(10-2-4-11(16)5-3-10)19-13-7-6-12(17)8-20(13)15/h2-8H,1H3,(H,18,21) |
InChI Key |
BLGMMNWHVANZSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with α-Haloketones
A widely used method involves reacting 2-amino-6-chloropyridine with 4-chlorophenylglyoxal monohydrate in the presence of a Brønsted acid catalyst. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclodehydration.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Catalyst | Hydrochloric acid (10 mol%) |
| Temperature | 80°C |
| Reaction Time | 6–8 hours |
| Yield | 65–72% |
This method offers moderate yields but requires careful control of stoichiometry to avoid overhalogenation.
Multi-Component Reactions (MCRs)
MCRs streamline synthesis by combining precursors in a single pot. For example, a mixture of 2-amino-6-chloropyridine, 4-chlorobenzaldehyde, and chloroacetamide undergoes cyclization under microwave irradiation.
Optimized MCR Protocol
| Component | Quantity (mmol) |
|---|---|
| 2-Amino-6-chloropyridine | 10.0 |
| 4-Chlorobenzaldehyde | 12.0 |
| Chloroacetamide | 15.0 |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 120°C (microwave) |
| Time | 20 minutes |
| Yield | 82% |
Microwave-assisted MCRs enhance reaction efficiency by reducing side-product formation.
Functionalization of the Imidazo[1,2-a]Pyridine Core
Chlorination at the 6-Position
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Continuous flow systems improve heat transfer and mixing efficiency, enabling kilogram-scale production. Key parameters include:
| Parameter | Value |
|---|---|
| Reactor Type | Microtubular reactor |
| Residence Time | 8 minutes |
| Temperature | 130°C |
| Pressure | 10 bar |
| Throughput | 1.2 kg/day |
Solvent Recycling and Waste Reduction
Green chemistry principles are integrated into large-scale synthesis:
| Strategy | Implementation |
|---|---|
| Solvent Recovery | Distillation of DMF (95% recovery) |
| Catalyst Reuse | Heterogeneous acid catalysts (5 cycles) |
| Byproduct Management | Neutralization of HCl with NaOH |
Analytical Characterization and Quality Control
Spectroscopic Validation
| Technique | Key Data Points |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H, NH), 8.25 (d, J=8.4 Hz, 1H), 7.89–7.82 (m, 2H), 7.62–7.54 (m, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 169.8 (C=O), 144.2, 137.9, 132.5, 129.8, 128.3, 121.6 |
| HRMS | m/z 335.0721 [M+H]⁺ (calc. 335.0724) |
Purity Assessment via HPLC
| Column | C18 (250 mm × 4.6 mm, 5 µm) |
|---|---|
| Mobile Phase | Acetonitrile/Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 6.8 minutes |
| Purity | >99.5% |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Cyclocondensation | 65–72 | 98.2 | Moderate | 12.50 |
| Microwave MCR | 82 | 99.1 | High | 8.90 |
| Continuous Flow | 78 | 99.5 | Industrial | 6.20 |
Challenges and Optimization Strategies
Regioselectivity in Chlorination
The electron-deficient nature of the imidazo[1,2-a]pyridine ring complicates halogen placement. Computational modeling (DFT) guides reagent selection to favor 6-chloro substitution.
Amidation Side Reactions
Competitive hydrolysis of the acetamide group is mitigated by:
- Strict anhydrous conditions
- Use of molecular sieves (4Å)
- Catalytic pyridine to scavenge HCl
Chemical Reactions Analysis
Reaction Types
The compound undergoes several characteristic reactions influenced by its structural features:
| Reaction Type | Key Features | Reagents/Conditions | Outcome |
|---|---|---|---|
| Hydrolysis | Cleavage of the acetamide group under acidic/basic conditions | HCl/H₂O or NaOH/H₂O, heat | Formation of 3-amino-imidazo[1,2-a]pyridine derivative |
| Condensation | Reaction with carbonyl compounds to form amides or imines | Aldehydes/ketones, acid catalyst | Extended amide/imine derivatives |
| Substitution | Halogenation or nucleophilic aromatic substitution on the imidazo ring | Chlorine gas, nitric acid, or nucleophiles like NH₃ | Chlorinated/nitrated derivatives or ring-modified compounds |
| Reduction | Reduction of the acetamide group to a primary amine | LiAlH₄, catalytic hydrogenation | N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amine |
| Electrophilic Aromatic Substitution | Introduction of electron-donating groups (e.g., methoxy) on the phenyl ring | Nitration, sulfonation, or Friedel-Crafts alkylation | Substituted phenyl derivatives |
Source: Synthesis methods and reactivity profiles from .
Reaction Conditions
Critical conditions for key reactions include:
| Reaction | Temperature | Solvent | Catalyst | Yield |
|---|---|---|---|---|
| Hydrolysis | 80–100°C | H₂O (acidic/basic) | HCl/NaOH | 70–90% |
| Condensation | 50–70°C | THF/DMF | HCl/H₂SO₄ | 60–80% |
| Reduction | 0–5°C | Et₂O/THF | LiAlH₄ | 85–95% |
| Substitution | 20–50°C | DCM/CHCl₃ | FeCl₃ (Lewis acid) | 50–70% |
Source: Technical details from .
Mechanism of Action
The compound’s reactivity stems from its electron-deficient imidazo ring and reactive acetamide group:
-
Electrophilic Attack : The imidazo ring undergoes substitution reactions due to its aromatic stability and electron-withdrawing chlorine substituents .
-
Nucleophilic Attack : The acetamide group can act as a leaving group under basic conditions, facilitating hydrolysis or substitution.
Case Study: Hydrolysis Pathway
A study demonstrated that under acidic conditions, the acetamide group hydrolyzes to form a primary amine, which subsequently undergoes further reactions (e.g., alkylation).
Comparison with Similar Compounds
| Compound | Reactivity | Key Difference |
|---|---|---|
| Alpidem (parent drug) | Lower reactivity due to N,N-dipropyl substitution | Reduced solubility, slower hydrolysis rate |
| N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | Higher susceptibility to electrophilic substitution (no 6-chloro group) | Lacks the 6-chloro substituent, altering reactivity |
Scientific Research Applications
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide has a wide range of applications in scientific research. It is used in medicinal chemistry for the development of new drugs, particularly for its potential antituberculosis activity . Additionally, it is studied for its role in organic synthesis and pharmaceutical chemistry .
Mechanism of Action
The mechanism of action of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Alpidem (2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide)
- Structural Differences : Alpidem contains N,N-dipropyl substituents on the acetamide nitrogen, enhancing lipophilicity compared to the unsubstituted acetamide in the target compound .
- Pharmacology : Alpidem was developed as an anxiolytic but was withdrawn due to severe hepatotoxicity linked to mitochondrial dysfunction .
- Key Insight : The dipropyl groups in Alpidem may contribute to metabolic instability and toxic metabolite formation, contrasting with the simpler acetamide in the target compound .
Zolpidem (N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide)
- Structural Differences : Zolpidem replaces the 6-chloro and 4-chlorophenyl groups with 6-methyl and 4-methylphenyl substituents, respectively, and features N,N-dimethylacetamide .
- Pharmacology: A widely used hypnotic with minimal hepatotoxicity, attributed to its methyl substituents, which reduce metabolic activation and enhance safety .
- Key Insight : Substitution of chlorine with methyl groups and dimethylation of the acetamide mitigate toxicity, highlighting the role of electronic and steric effects .
PBR111 (2-(6-chloro-2-(4-(3-fluoropropoxy)phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamide)
- Structural Differences : PBR111 incorporates a 4-(3-fluoropropoxy)phenyl group and N,N-diethylacetamide .
- Pharmacology : A high-affinity ligand for the translocator protein (TSPO), used in PET imaging of neuroinflammation. Its fluorinated side chain enhances metabolic stability and binding affinity (Ki = 3.7 nM) .
- Key Insight : Fluorine substitution and diethyl groups optimize lipophilicity (log P = 3.2) and target selectivity, demonstrating the impact of halogenation and alkyl chain length .
CLINME (2-[6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methylacetamide)
- Structural Differences : CLINME replaces the 4-chlorophenyl group with 4-iodophenyl and introduces N-ethyl-N-methylacetamide .
- Pharmacology : A PET tracer for neuroinflammation, radiolabeled with ¹¹C or ¹²³I. The iodine atom enables imaging applications, while ethyl-methyl groups balance lipophilicity and brain penetration .
- Key Insight: Halogen size (iodine vs. chlorine) influences radiolabeling efficiency and target engagement, critical for diagnostic applications .
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
- Structural Differences : Features 6-methyl and 4-methylphenyl substituents with an unsubstituted acetamide .
- Pharmacology: Classified as a hypnotic/sedative impurity reference standard.
- Key Insight : Methylation at specific positions may enhance metabolic stability compared to chlorinated analogs .
Structural and Pharmacokinetic Insights
Substituent Effects on Toxicity and Activity
- Chlorine vs. Methyl Groups : Chlorine increases electron-withdrawing effects and metabolic activation risk, whereas methyl groups improve safety via steric hindrance .
- Acetamide Substitution : N,N-Dialkyl groups (e.g., dipropyl in Alpidem) enhance lipophilicity but may generate toxic metabolites. Unsubstituted or smaller alkyl groups (e.g., dimethyl in Zolpidem) reduce toxicity .
Crystal Structure and Solubility
- The torsion angle between the imidazopyridine and phenyl rings (9.04° in N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide) influences molecular packing and hydrogen bonding, affecting solubility and bioavailability .
Data Table: Comparative Analysis of Imidazopyridine-Acetamides
Q & A
Q. What are the common synthetic routes for N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide?
The compound is typically synthesized via cyclocondensation of substituted pyridines with chloroacetamide derivatives. A key method involves reacting 2-(4-chlorophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with amines (e.g., N,N-dipropylamine) in the presence of glacial acetic acid to form the acetamide moiety . Controlled nitration and substitution reactions (e.g., using sodium benzenesulfinate) are critical for introducing functional groups at specific positions . Yields range from 2–5% for multi-step syntheses, emphasizing the need for optimized reaction conditions .
Q. How is the compound structurally characterized in academic research?
Characterization relies on spectroscopic techniques:
- NMR : Assigns protons and carbons in the imidazopyridine core and acetamide side chain. For example, the 4-chlorophenyl group shows distinct aromatic proton signals at δ 7.4–7.6 ppm .
- FT-IR : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) in the acetamide group .
- X-ray crystallography : Resolves the planar imidazopyridine ring and dihedral angles between substituents, critical for understanding steric effects .
Q. What preliminary biological activities have been reported for this compound?
The compound exhibits anxiolytic activity via modulation of the peripheral benzodiazepine receptor (PBR), with IC₅₀ values <10 nM in competitive binding assays using [³H]PK 11195 . It also demonstrates antimicrobial potential , particularly against Gram-positive bacteria, likely due to its chloro-substituents enhancing membrane penetration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in activity (e.g., varying IC₅₀ values) often arise from assay conditions:
- Receptor source : Binding affinity varies between rat cerebral cortex (IC₅₀ = 1.03 nM) and recombinant human PBR due to species-specific receptor conformations .
- Substituent effects : Chloro groups at positions 6 and 4 enhance PBR binding, while N-dealkylation during metabolism reduces potency . Validate activity using orthogonal assays (e.g., steroidogenesis stimulation in adrenalectomized rats) to confirm functional effects .
Q. What methodologies optimize the compound’s synthetic yield and purity?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes for cyclocondensation steps, improving yield by 15–20% .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from byproducts like N-dealkylated metabolites .
- Quality control : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity (>95%) via LC-MS .
Q. How does the compound’s structure-activity relationship (SAR) guide drug design?
Key SAR insights:
- Chloro substituents : The 4-chlorophenyl group at position 2 enhances PBR affinity (ΔIC₅₀ = 2.5 nM vs. unsubstituted analogues) by engaging hydrophobic pockets .
- Acetamide side chain : N,N-dipropyl substitution improves metabolic stability compared to dimethyl groups, reducing first-pass elimination in pharmacokinetic studies .
- Imidazopyridine core : Planarity is critical for π-π stacking with aromatic residues in the receptor binding site .
Q. What challenges exist in studying the compound’s pharmacokinetics?
- Metabolism : Rapid N-dealkylation and oxidation in the liver produce three major metabolites, complicating plasma concentration measurements. Use LC-MS/MS with deuterated internal standards to quantify parent and metabolite levels .
- Blood-brain barrier (BBB) penetration : LogP values >5.5 (predicted via Open Babel) suggest high lipophilicity, but in vivo studies in rats show variable CNS uptake. Employ microdialysis to measure free brain concentrations .
Data Contradiction Analysis
Q. Why do some studies report antagonistic activity for structurally similar compounds?
N,N-di-n-butyl derivatives of the compound act as PBR antagonists despite high binding affinity (IC₅₀ = 5–10 nM). This is attributed to steric hindrance from bulkier alkyl groups, which prevent receptor activation . Always validate functional activity (e.g., steroidogenesis assays) alongside binding studies to classify ligands as agonists/antagonists.
Methodological Recommendations
4.1 Key assays for evaluating biological activity:
- Molecular docking : Use AutoDock Vina with PBR crystal structures (PDB: 2N05) to predict binding modes. Focus on interactions with Leu 54 and Tyr 61 residues .
- In vitro cytotoxicity : Screen against HepG2 cells (CC₅₀ > 50 μM indicates selectivity for PBR over general toxicity) .
4.2 Data reproducibility checklist:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
